molecular formula C12H17NO B174888 N-T-Butyl-2-methylbenzamide CAS No. 104847-07-6

N-T-Butyl-2-methylbenzamide

Cat. No.: B174888
CAS No.: 104847-07-6
M. Wt: 191.27 g/mol
InChI Key: SHVJWMYCHXFRMF-UHFFFAOYSA-N
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Description

N-T-Butyl-2-methylbenzamide is an organic compound with the molecular formula C12H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-T-Butyl-2-methylbenzamide can be synthesized through several methods. One common method involves the reaction of o-toluoyl chloride with tert-butylamine. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as copper(II) triflate (Cu(OTf)2) can also improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: N-T-Butyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve the use of strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Formation of 2-methylbenzoic acid.

    Reduction: Formation of N-tert-butyl-2-methylbenzylamine.

    Substitution: Formation of various N-alkyl or N-aryl-2-methylbenzamides.

Scientific Research Applications

Chemistry

N-T-Butyl-2-methylbenzamide serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions, including:

  • Oxidation : The methyl group can be oxidized to form 2-methylbenzoic acid.
  • Reduction : The amide can be reduced to yield N-tert-butyl-2-methylbenzylamine.
  • Substitution : The tert-butyl group can be substituted under specific conditions to form various derivatives.

Biology

The compound has been studied for its potential biological activities, particularly in medicinal chemistry:

  • Enzyme Inhibition : this compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. This inhibition may lead to reduced cell viability in resistant cancer cell lines.
  • Antitumor Activity : Recent studies indicate that compounds similar in structure exhibit significant antitumor properties against various cancer cell lines, affecting metabolic pathways involved in cell proliferation.
  • Anti-inflammatory Effects : Derivatives of this compound have demonstrated anti-inflammatory activity in vivo, showing effectiveness in reducing inflammation in carrageenan-induced rat paw edema models with inhibition percentages ranging from 39% to 54% compared to standard drugs.

Case Study 1: Enzyme Activity Inhibition

A study investigated the effects of this compound on DHFR activity. The findings suggested that the compound could inhibit DHFR through pathways involving NADPH depletion, leading to decreased viability in cancer cells resistant to standard treatments.

Case Study 2: Cell Proliferation Studies

In vitro assays demonstrated that this compound influences cell cycle progression and induces apoptosis in gastric cancer cells. The compound exhibited IC50 values indicative of potent antiproliferative effects, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

    N-Methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.

    N-Ethylbenzamide: Similar structure but with an ethyl group instead of a tert-butyl group.

    N-Propylbenzamide: Similar structure but with a propyl group instead of a tert-butyl group.

Uniqueness: N-T-Butyl-2-methylbenzamide is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity compared to its smaller alkyl-substituted counterparts .

Biological Activity

N-T-Butyl-2-methylbenzamide is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This detailed article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H17NOC_{12}H_{17}NO and features a tert-butyl group attached to the nitrogen atom of the amide functional group, along with a methyl group at the ortho position of the benzene ring. This unique structure influences its chemical reactivity and biological properties.

The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. Key aspects include:

  • Target Interactions : this compound is known to interact with specific enzymes and receptors, potentially influencing cellular signaling pathways.
  • Biochemical Pathways : It participates in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities.

Antitumor Activity

Recent studies have indicated that this compound and its derivatives may possess antitumor properties. For instance, compounds similar in structure have shown effectiveness against various cancer cell lines by inhibiting key metabolic pathways involved in cell proliferation .

Anti-inflammatory Effects

Research has demonstrated that certain derivatives of benzamides, including those related to this compound, exhibit significant anti-inflammatory activity. In vivo studies using carrageenan-induced rat paw edema models have shown that these compounds can reduce inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs .

Case Studies

  • Inhibition of Enzyme Activity : A study explored the effects of benzamide derivatives on dihydrofolate reductase (DHFR), a critical enzyme in cancer treatment. The findings suggested that this compound could inhibit DHFR activity through metabolic pathways involving NADPH depletion, leading to reduced cell viability in resistant cancer cell lines .
  • Cell Proliferation Studies : In vitro assays have shown that this compound affects cell cycle progression and induces apoptosis in cancer cells by modulating topoisomerase activity. The compound exhibited IC50 values indicative of potent antiproliferative effects against gastric cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

CompoundStructure DescriptionBiological Activity
N-MethylbenzamideMethyl group instead of tert-butylModerate antitumor activity
N-EthylbenzamideEthyl group instead of tert-butylLower anti-inflammatory effects
N-PropylbenzamidePropyl group instead of tert-butylLimited enzyme inhibition
This compound Tert-butyl and methyl groups enhance reactivitySignificant antitumor and anti-inflammatory effects

Properties

IUPAC Name

N-tert-butyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVJWMYCHXFRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408025
Record name N-T-BUTYL-2-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104847-07-6
Record name N-T-BUTYL-2-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 139.2 g (0.9 mol) of o-toluoyl chloride in 1200 mL of methylene chloride at 25° C., under nitrogen, was slowly added 180.0 g (1.8 mol) of triethylamine followed by the dropwise addition of a solution containing 73.14 g (1.0 mol) of t-butylamine in 200 mL of methylene chloride. The resulting reaction mixture was warmed to room temperature and allowed to react for 2.5 hours. The reaction mixture was then diluted with 1800 mL of water. The resulting organic and aqueous layers were separated, and the organic layer was washed sequentially with 2N sodium hydroxide, 1.0N hydrochloric acid and brine, dried over magnesium sulfate, filtered and then reduced to dryness under reduced pressure to provide 167.6 g of the desired subtitled compound as an off-white solid (mp 77°-78° C.).
Quantity
139.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
73.14 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
1800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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